9-(2,4,5-trichlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
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Overview
Description
Benzazepine derivatives are a class of compounds that have a wide range of applications in medicinal chemistry . They are often used in the synthesis of various pharmaceuticals due to their diverse structural complexity and promising therapeutic perspectives .
Molecular Structure Analysis
The molecular structure of benzazepine derivatives can be quite complex. They typically consist of a benzene ring annulated with an azepine ring . The specific structure of “6-(2,4,5-Trichlorophenyl)benzodbenzazepine-5,7-dione” would likely depend on the exact arrangement and substitution of these rings.Chemical Reactions Analysis
Again, while specific reactions involving “6-(2,4,5-Trichlorophenyl)benzodbenzazepine-5,7-dione” are not available, benzazepine derivatives are known to undergo a variety of chemical reactions. For example, cyclization reactions are commonly used in the synthesis of these compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “6-(2,4,5-Trichlorophenyl)benzodbenzazepine-5,7-dione” would depend on its specific molecular structure. Benzazepine derivatives, in general, are typically solid at room temperature and have relatively high melting points .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of novel tricyclic ring systems, including benzazepine derivatives, highlights the versatility of these compounds in organic synthesis. For example, derivatives of 1H‐imidazo[5,1‐B][3]benzazepine‐1,3(2H)‐dione and pyrimido[6,1‐B][3]benzazepine‐1,3,4(2H)‐trione were synthesized, showcasing the potential for creating complex molecules with unique properties (Gallaschun & Schnur, 1990).
Electronic Properties and Material Science
- Research into benzo[1,2-b:6,5-b′]dithiophene(dithiazole)-4,5-dione derivatives has provided insights into their electronic, electrochemical, and electrical properties. This includes the investigation of molecular packing, electronic band structures, and charge-carrier transport properties, highlighting their potential in organic electronics and as materials for organic field-effect transistors (OFETs) (Getmanenko et al., 2013).
Antimicrobial and Antitumor Activity
- Fused azepinones have been studied for their antitumor activity, with several new structure classes explored for their potential in cancer treatment. Compounds such as paullones and 2,4-diaryl-5H-pyrido[3, 2-d][1]benzazepin-6(7H)-ones have been identified for their in vitro antitumor activity, suggesting that benzazepine derivatives could be promising candidates for further development as anticancer agents (Kunick, 1999).
Chemical Transformations and Reactions
- The diversity of chemical reactions involving benzazepine derivatives has been explored, including the addition of diphenyldiazomethane to unsubstituted and chloro-substituted 1,4-benzoquinones. Such studies shed light on the reactivity and potential synthetic applications of these compounds, including their role in the formation of novel heterocyclic structures (Oshima & Nagai, 1988).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-(2,4,5-trichlorophenyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl3NO2/c21-15-9-17(23)18(10-16(15)22)24-19(25)13-7-3-1-5-11(13)12-6-2-4-8-14(12)20(24)26/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGCAAFCFZKNEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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